molecular formula C12H14ClN3O3 B2667652 2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one CAS No. 1000930-18-6

2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2667652
CAS No.: 1000930-18-6
M. Wt: 283.71
InChI Key: GYHGZSZBIKGXFR-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloroacetyl group attached to a piperazine ring, which is further substituted with a 2-nitrophenyl group

Preparation Methods

The synthesis of 2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2-nitrophenylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes. The nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

2-chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c13-9-12(17)15-7-5-14(6-8-15)10-3-1-2-4-11(10)16(18)19/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHGZSZBIKGXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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